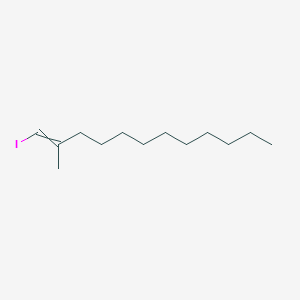
1-Iodo-2-methyldodec-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodo-2-methyldodec-1-ene is an organic compound characterized by the presence of an iodine atom attached to a dodec-1-ene chain with a methyl group at the second position. This compound falls under the category of halogenated alkenes, which are known for their reactivity and utility in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Iodo-2-methyldodec-1-ene can be synthesized through the halogenation of 2-methyldodec-1-ene. The process typically involves the addition of iodine to the double bond of 2-methyldodec-1-ene in the presence of a catalyst or under UV light to facilitate the reaction. The reaction conditions often include:
Solvent: Non-polar solvents like chloroform or carbon tetrachloride.
Temperature: Room temperature to slightly elevated temperatures.
Catalyst: Iodine monochloride or other halogen carriers.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Iodo-2-methyldodec-1-ene undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form 2-methyldodeca-1,2-diene.
Addition Reactions: The double bond can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in polar solvents.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.
Addition: Halogens (Br2, Cl2) or hydrogen halides (HBr, HCl) in non-polar solvents.
Major Products:
Substitution: Corresponding alcohols, nitriles, or amines.
Elimination: 2-Methyldodeca-1,2-diene.
Addition: Dihalogenated or halohydrin products.
Applications De Recherche Scientifique
1-Iodo-2-methyldodec-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a labeling reagent in biochemical assays.
Medicine: Explored for its role in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-iodo-2-methyldodec-1-ene in chemical reactions involves the formation of a carbocation intermediate when the iodine atom is displaced. This intermediate can then undergo various transformations depending on the reaction conditions and reagents used. The molecular targets and pathways involved are primarily dictated by the nature of the nucleophile or electrophile interacting with the compound.
Comparaison Avec Des Composés Similaires
- 1-Bromo-2-methyldodec-1-ene
- 1-Chloro-2-methyldodec-1-ene
- 2-Iodo-2-methyldodec-1-ene
Comparison: 1-Iodo-2-methyldodec-1-ene is unique due to the presence of the iodine atom, which is larger and more polarizable compared to bromine or chlorine. This results in different reactivity patterns and selectivity in chemical reactions. The iodine atom also imparts distinct physical properties such as higher density and boiling point compared to its bromo and chloro counterparts.
Propriétés
Numéro CAS |
108025-27-0 |
|---|---|
Formule moléculaire |
C13H25I |
Poids moléculaire |
308.24 g/mol |
Nom IUPAC |
1-iodo-2-methyldodec-1-ene |
InChI |
InChI=1S/C13H25I/c1-3-4-5-6-7-8-9-10-11-13(2)12-14/h12H,3-11H2,1-2H3 |
Clé InChI |
KVRCOGSNWQYYIG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(=CI)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(Methanesulfonyl)ethyl]benzene-1,2-diol](/img/structure/B14331396.png)
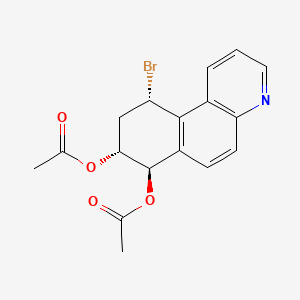
![1-{1-[2-(Octyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole](/img/structure/B14331406.png)
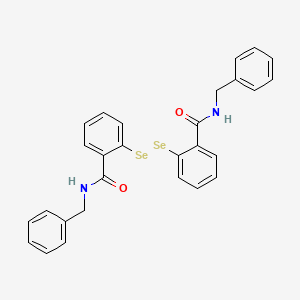
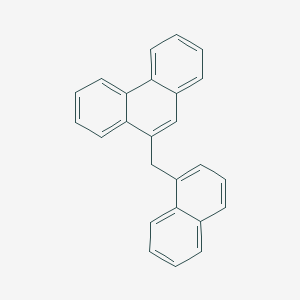
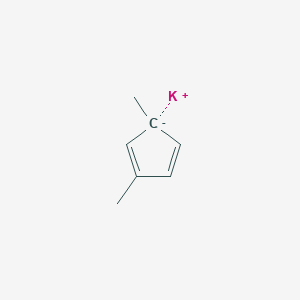
![2,3,7,8-Tetramethyl-5-germaspiro[4.4]nona-2,7-diene](/img/structure/B14331428.png)
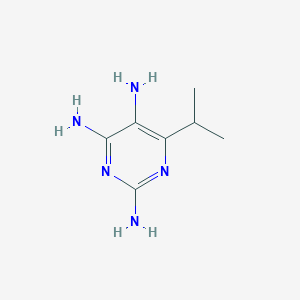
![5-[(Butylsulfanyl)methyl]-1,2,5-trimethylpiperidin-4-one](/img/structure/B14331431.png)
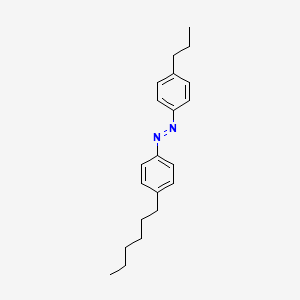
![Phosphonium, [2-[(2-methylpropyl)amino]-2-oxoethyl]triphenyl-, bromide](/img/structure/B14331450.png)

![(Ethane-1,2-diyl)bis[(4-methoxyphenyl)phosphane]](/img/structure/B14331458.png)
![7-fluoro-5H-indeno[1,2-b]pyridin-5-one](/img/structure/B14331465.png)
